Cas no 215162-97-3 (1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone)

1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(6-(4-METHYLPIPERAZIN-1-YL)INDOLIN-1-YL)ETHANONE
- 1-Acetyl-2,3-dihydro-6-(4-methylpiperazin-1-yl)-1H-indole
- 1-[6-(4-methylpiperazin-1-yl)-2,3-dihydroindol-1-yl]ethanone
- 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone
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- インチ: 1S/C15H21N3O/c1-12(19)18-6-5-13-3-4-14(11-15(13)18)17-9-7-16(2)8-10-17/h3-4,11H,5-10H2,1-2H3
- InChIKey: OCRZMOXEFNXKSG-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC2C=CC(=CC1=2)N1CCN(C)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 338
- トポロジー分子極性表面積: 26.8
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A139003384-1g |
1-(6-(4-Methylpiperazin-1-yl)indolin-1-yl)ethanone |
215162-97-3 | 95% | 1g |
$500.50 | 2023-09-02 | |
Chemenu | CM231473-1g |
1-(6-(4-Methylpiperazin-1-yl)indolin-1-yl)ethanone |
215162-97-3 | 95%+ | 1g |
$452 | 2023-03-05 | |
Chemenu | CM231473-1g |
1-(6-(4-Methylpiperazin-1-yl)indolin-1-yl)ethanone |
215162-97-3 | 95%+ | 1g |
$425 | 2021-08-04 | |
Alichem | A139003384-250mg |
1-(6-(4-Methylpiperazin-1-yl)indolin-1-yl)ethanone |
215162-97-3 | 95% | 250mg |
$189.28 | 2023-09-02 |
1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanoneに関する追加情報
Professional Introduction to Compound with CAS No. 215162-97-3 and Product Name: 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone
The compound in question, identified by the CAS No. 215162-97-3, is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. Its molecular structure, featuring a complex arrangement of functional groups, makes it a subject of intense study for potential applications in medicinal chemistry. The product name, 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone, provides a detailed insight into its chemical composition, highlighting key structural motifs that contribute to its unique properties and reactivity.
Recent advancements in the field of drug discovery have placed great emphasis on the development of novel heterocyclic compounds, which often exhibit promising biological activities. The presence of the 4-Methylpiperazine moiety in the molecular framework is particularly noteworthy, as this group is well-known for its role in enhancing the pharmacological profile of various therapeutic agents. Piperazine derivatives are frequently employed in the synthesis of drugs targeting central nervous system disorders, cardiovascular diseases, and infectious diseases, among others.
The indolin-1-yl substituent further enriches the structural complexity of this compound, contributing to its potential as a scaffold for designing new pharmacophores. Indoline derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these structural elements in 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone suggests that it may possess multiple modes of action, making it a versatile candidate for further investigation.
In the context of contemporary pharmaceutical research, the exploration of such complex molecules is driven by the need to develop more effective and targeted therapies. The compound’s ability to interact with biological targets at multiple levels could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects. This underscores the importance of investing in research that delves into the structural and functional aspects of such compounds.
One of the most exciting prospects associated with 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone is its potential application in the treatment of neurological disorders. The 4-Methylpiperazine component has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters play critical roles in regulating mood, cognition, and motor function, making them key targets for drugs used in conditions such as depression, anxiety, and Parkinson’s disease. By leveraging the inherent properties of this compound, researchers aim to develop innovative treatments that address these challenging conditions more effectively.
Furthermore, the compound’s structural features suggest that it may exhibit inhibitory activity against various enzymes and receptors relevant to human health. For instance, indoline derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. By modulating these pathways, 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone could potentially serve as a lead compound for developing anti-inflammatory agents with novel mechanisms of action.
The synthesis and characterization of this compound also highlight the growing sophistication of synthetic methodologies in organic chemistry. Modern techniques allow for the precise construction of complex molecular architectures, enabling researchers to explore intricate chemical space with greater ease. This capability is crucial for identifying new compounds with desirable pharmacological properties, thereby accelerating the drug discovery process.
As research progresses, it is anticipated that computational modeling and high-throughput screening will play increasingly important roles in evaluating the potential of 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone and related compounds. These approaches can provide valuable insights into their interactions with biological targets and help guide optimization efforts toward achieving desired therapeutic outcomes. The integration of experimental data with computational predictions will be essential for unlocking the full potential of this class of molecules.
In conclusion, CAS No. 215162-97-3 represents a significant advancement in pharmaceutical chemistry, offering a promising candidate for further exploration in drug development. The unique combination of structural features embodied by 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone positions it as a versatile tool for investigating novel therapeutic strategies across multiple disease areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in shaping the future landscape of medicinal chemistry.
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